Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-
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Overview
Description
Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl- is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with additional functional groups including a methanol group, a methoxy group, and two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl- can be achieved through several synthetic routes. One common method involves the cyclodehydration of naphthoxy ketones catalyzed by montmorillonite under microwave irradiation . Another approach is the visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes under blue LED irradiation . These methods offer efficient and environmentally friendly routes to synthesize the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed reverse hydrogenolysis. This method provides a waste-free approach for the synthesis of functionalized naphtho[2,3-b]furan-4,9-diones, which can be further modified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the methanol and methoxy groups.
Common Reagents and Conditions: Common reagents used in these reactions include zinc triflate for catalyzing cyclodehydration reactions , and palladium on carbon (Pd/C) for reverse hydrogenolysis . Reaction conditions often involve the use of organic solvents such as chloroform and t-butanol, and the reactions are typically carried out under an oxygen atmosphere or blue LED irradiation .
Major Products Formed: The major products formed from these reactions include various naphtho[2,3-b]furan derivatives, which can be further functionalized to obtain compounds with specific biological activities .
Scientific Research Applications
Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antitumor, antiviral, and cytotoxic activities . The compound’s unique structure makes it a valuable scaffold for drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological activities. For example, it has been shown to inhibit human keratinocyte hyperproliferation, which is a key factor in its antitumor activity . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for further research.
Comparison with Similar Compounds
Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl- can be compared with other similar compounds such as naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones . These compounds share a similar fused ring system but differ in their functional groups and biological activities. The presence of the methanol and methoxy groups in naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl- gives it unique properties and makes it distinct from other naphthofuran derivatives. Other similar compounds include maturinin, maturin, and dehydrocacalohastine, which have been isolated from natural sources and exhibit various biological activities .
Properties
CAS No. |
65080-22-0 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(9-methoxy-3,5-dimethylbenzo[f][1]benzofuran-4-yl)methanol |
InChI |
InChI=1S/C16H16O3/c1-9-5-4-6-11-13(9)12(7-17)14-10(2)8-19-16(14)15(11)18-3/h4-6,8,17H,7H2,1-3H3 |
InChI Key |
GWCRKJUZYPTASW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C(=C2CO)C(=CO3)C)OC |
Origin of Product |
United States |
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